molecular formula C23H31N3O4 B4178055 1-(1-adamantylacetyl)-4-(4-methoxy-2-nitrophenyl)piperazine

1-(1-adamantylacetyl)-4-(4-methoxy-2-nitrophenyl)piperazine

Cat. No. B4178055
M. Wt: 413.5 g/mol
InChI Key: LOEOWYNWSUKXHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-adamantylacetyl)-4-(4-methoxy-2-nitrophenyl)piperazine, also known as AANPP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. AANPP belongs to the piperazine family of compounds and has been studied extensively for its pharmacological properties.

Mechanism of Action

1-(1-adamantylacetyl)-4-(4-methoxy-2-nitrophenyl)piperazine exerts its pharmacological effects by binding to serotonin receptors in the brain. Specifically, 1-(1-adamantylacetyl)-4-(4-methoxy-2-nitrophenyl)piperazine binds to the 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and stress. 1-(1-adamantylacetyl)-4-(4-methoxy-2-nitrophenyl)piperazine acts as an agonist of the 5-HT1A receptor, leading to increased serotonin signaling and subsequent changes in behavior and physiology.
Biochemical and Physiological Effects:
1-(1-adamantylacetyl)-4-(4-methoxy-2-nitrophenyl)piperazine has been shown to have a variety of biochemical and physiological effects. In animal studies, 1-(1-adamantylacetyl)-4-(4-methoxy-2-nitrophenyl)piperazine has been shown to increase levels of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons. 1-(1-adamantylacetyl)-4-(4-methoxy-2-nitrophenyl)piperazine has also been shown to decrease levels of corticosterone, a hormone that is involved in the stress response. Additionally, 1-(1-adamantylacetyl)-4-(4-methoxy-2-nitrophenyl)piperazine has been shown to increase levels of dopamine and norepinephrine in the brain, which are neurotransmitters involved in mood regulation.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(1-adamantylacetyl)-4-(4-methoxy-2-nitrophenyl)piperazine in lab experiments is its high selectivity for the 5-HT1A receptor, which allows for specific targeting of this receptor. Additionally, 1-(1-adamantylacetyl)-4-(4-methoxy-2-nitrophenyl)piperazine has been shown to have low toxicity and is well-tolerated in animal studies. However, one limitation of using 1-(1-adamantylacetyl)-4-(4-methoxy-2-nitrophenyl)piperazine in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several potential future directions for research on 1-(1-adamantylacetyl)-4-(4-methoxy-2-nitrophenyl)piperazine. One area of interest is the use of 1-(1-adamantylacetyl)-4-(4-methoxy-2-nitrophenyl)piperazine in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, 1-(1-adamantylacetyl)-4-(4-methoxy-2-nitrophenyl)piperazine may have potential applications in the treatment of anxiety and depression. Further research is also needed to fully understand the biochemical and physiological effects of 1-(1-adamantylacetyl)-4-(4-methoxy-2-nitrophenyl)piperazine and its potential therapeutic applications in various fields of medicine.

Scientific Research Applications

1-(1-adamantylacetyl)-4-(4-methoxy-2-nitrophenyl)piperazine has been studied for its potential therapeutic applications in various fields of medicine, including neurology, oncology, and psychiatry. In neurology, 1-(1-adamantylacetyl)-4-(4-methoxy-2-nitrophenyl)piperazine has been shown to have neuroprotective effects and can potentially be used to treat neurodegenerative diseases such as Alzheimer's and Parkinson's. In oncology, 1-(1-adamantylacetyl)-4-(4-methoxy-2-nitrophenyl)piperazine has been studied for its anti-tumor properties and its potential use in chemotherapy. In psychiatry, 1-(1-adamantylacetyl)-4-(4-methoxy-2-nitrophenyl)piperazine has been studied for its anxiolytic and antidepressant effects.

properties

IUPAC Name

2-(1-adamantyl)-1-[4-(4-methoxy-2-nitrophenyl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31N3O4/c1-30-19-2-3-20(21(11-19)26(28)29)24-4-6-25(7-5-24)22(27)15-23-12-16-8-17(13-23)10-18(9-16)14-23/h2-3,11,16-18H,4-10,12-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOEOWYNWSUKXHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)N2CCN(CC2)C(=O)CC34CC5CC(C3)CC(C5)C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-Adamantylacetyl)-4-(4-methoxy-2-nitrophenyl)piperazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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